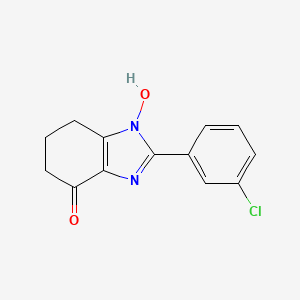
2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to "2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one," involves multistep reactions that typically start with the formation of benzimidazole through condensation processes. For instance, the reaction of 2,6-bis(hydroxyimino)cyclohexan-1-one with aldehydes and ammonia leads to 2-substituted 4-hydroxyimino-4,5,6,7-tetrahydro-1H-benzimidazol-1-ols, which can be further processed to derive compounds with benzimidazol-4-one structures (Samsonov, 2017).
Molecular Structure Analysis
Benzimidazole derivatives exhibit diverse molecular conformations influenced by their substituents. The structure is typically stabilized by intramolecular hydrogen bonds and π-π interactions, contributing to their reactivity and interaction with biological targets. X-ray crystallography studies, such as those on similar benzimidazole compounds, reveal the planarity or non-planarity of these molecules and their intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Hasan Saral et al., 2017).
Chemical Reactions and Properties
Benzimidazole compounds engage in various chemical reactions, including nucleophilic substitution, due to the electron-rich nature of the nitrogen atoms in the benzimidazole ring. These reactions are pivotal in further functionalizing the compound for specific applications. The presence of a chlorophenyl group, as in the specified compound, adds to the reactivity, allowing for further substitution reactions that can tailor the molecule's properties for desired applications.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, including solubility, melting point, and crystal structure, are significantly influenced by their specific functional groups. These properties are essential for determining the compound's suitability for different applications, ranging from materials science to pharmaceuticals. Analytical techniques such as NMR, FT-IR, and mass spectrometry provide detailed insights into the physical characteristics of these compounds (Demet Gürbüz et al., 2016).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives are closely tied to their molecular structure. The electron-withdrawing or donating nature of substituents affects the compound's acidity, basicity, and overall reactivity. These properties are crucial for the compound's interaction with biological systems and its potential as a pharmacophore. Computational studies, including density functional theory (DFT), provide valuable insights into the electronic structure and reactive sites of these molecules, guiding the design of derivatives with desired chemical properties (N. T. Abdel Ghani & A. Mansour, 2012).
属性
IUPAC Name |
2-(3-chlorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-4-1-3-8(7-9)13-15-12-10(16(13)18)5-2-6-11(12)17/h1,3-4,7,18H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBAYWLUMGYWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(N2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

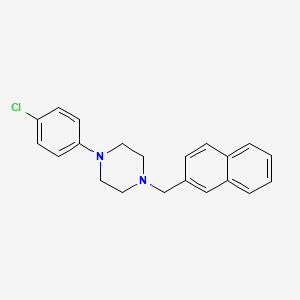
![5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)quinoxaline](/img/structure/B5616191.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5616195.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]isonicotinamide](/img/structure/B5616200.png)
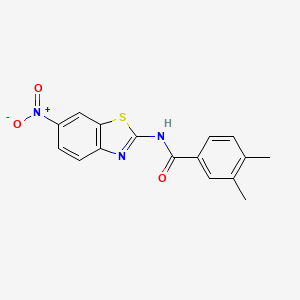

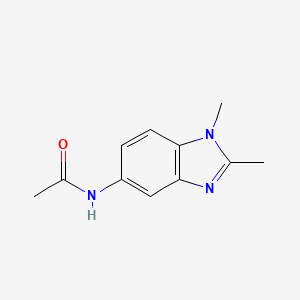
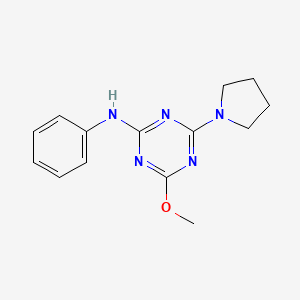
![5-({rel-(3R,4S)-3-[(cyclobutylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}methyl)-N-methyl-2-furamide hydrochloride](/img/structure/B5616242.png)
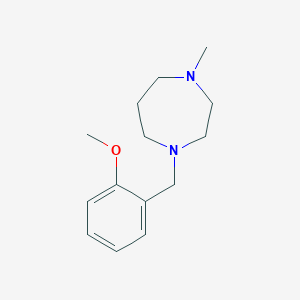
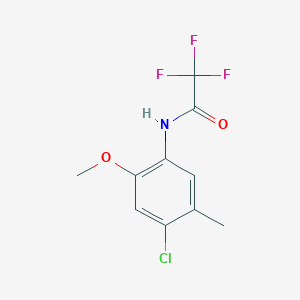
![5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5616271.png)
![1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5616275.png)
![N-[2-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-6-ethylpyrimidin-4-amine](/img/structure/B5616289.png)